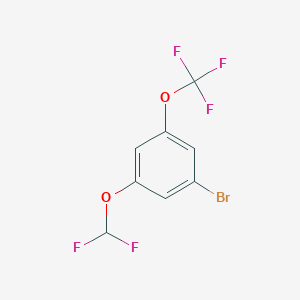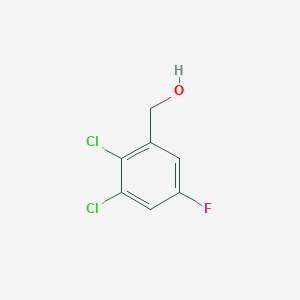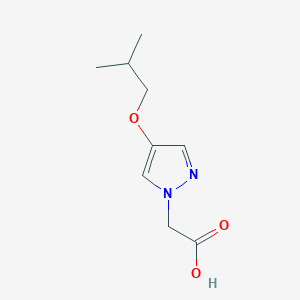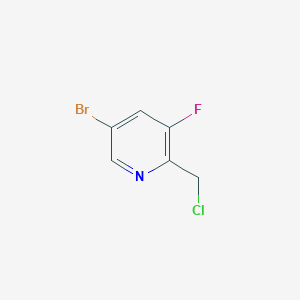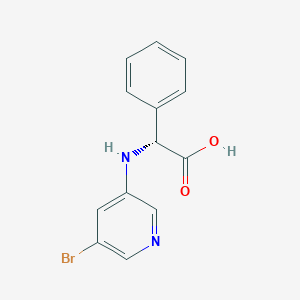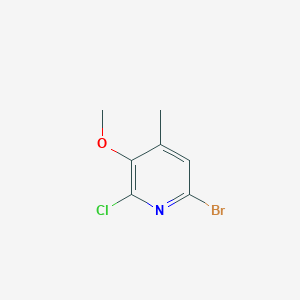
6-Bromo-2-chloro-3-methoxy-4-methylpyridine
Vue d'ensemble
Description
“6-Bromo-2-chloro-3-methoxy-4-methylpyridine” is a chemical compound with the CAS Number: 1403764-97-5 . It is a light-yellow to yellow powder or crystals . The molecular weight of this compound is 236.5 .
Molecular Structure Analysis
The molecular formula of “6-Bromo-2-chloro-3-methoxy-4-methylpyridine” is C7H7BrClNO . The InChI Key is WUOCYPJPONQBDU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“6-Bromo-2-chloro-3-methoxy-4-methylpyridine” is a light-yellow to yellow powder or crystals . It has a molecular weight of 236.5 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Anticancer Compound Design
Bromo and chloro substituents are integral in the development of anticancer compounds. Their presence, especially when attached to different functional groups, significantly affects the anticancer activities of these compounds. For example, structural modifications incorporating bromo, chloro, and methoxy groups have been shown to enhance antimigration and antiproliferation activities, suggesting avenues for the design of improved anticancer drugs (S. K. Liew et al., 2020).
Environmental Impact and Toxicology
The environmental presence and impact of brominated and chlorinated compounds, including those resulting from industrial processes and the breakdown of flame retardants, have been a subject of study. These compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), pose risks to health and the environment due to their toxicological profiles that are similar to their chlorinated counterparts. Research in this area underscores the need for monitoring and assessing the risks associated with these substances (J. Mennear & C. C. Lee, 1994).
Halogen-Induced Biological Effects
The biological effects of halogens like chlorine and bromine, particularly their interactions with biomolecules and subsequent impact on health, are also explored. For instance, exposure to these halogens has been linked to airway hyperresponsiveness and lung injury, highlighting the significance of understanding halogen-biology interactions to mitigate health risks (A. Lazrak et al., 2020).
Electrochemical Processes and Water Treatment
In the realm of environmental science, the role of bromine and chlorine in electrochemical processes, particularly for water treatment, is critical. These processes are employed to remove organic and inorganic contaminants from water, with the efficacy and outcomes depending on the concentration of halide ions. The review of these processes provides insights into overcoming challenges such as byproduct formation and efficiency loss (J. Radjenovic & D. Sedlak, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
6-bromo-2-chloro-3-methoxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-4-3-5(8)10-7(9)6(4)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOCYPJPONQBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1OC)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-3-methoxy-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1446247.png)
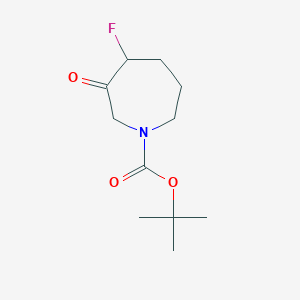
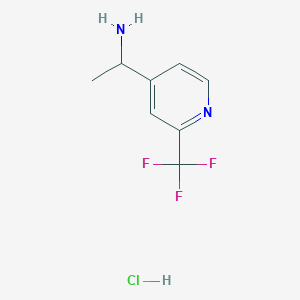
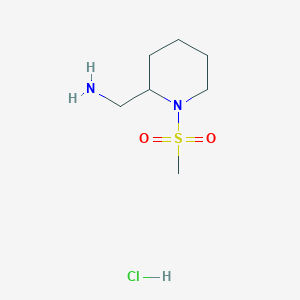
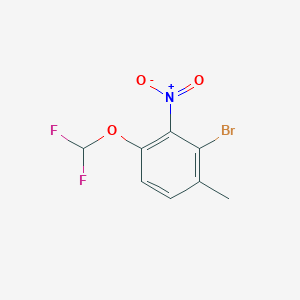
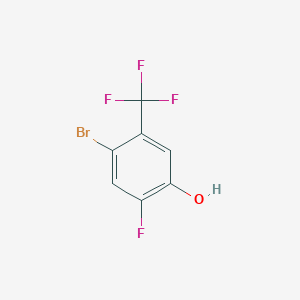
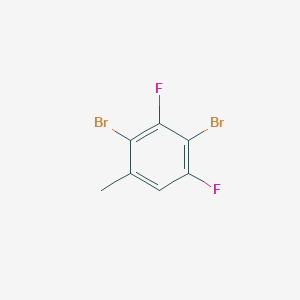

![tert-Butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1446260.png)
